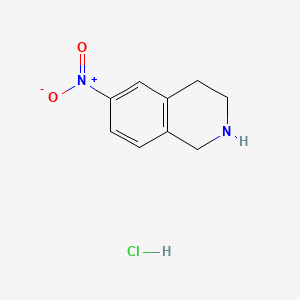

4-Chloro-3,5-difluorobenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3,5-difluorobenzyl alcohol is a chemical compound with the CAS Number: 1431329-58-6 . It has a molecular weight of 178.57 . The compound is solid in its physical form .

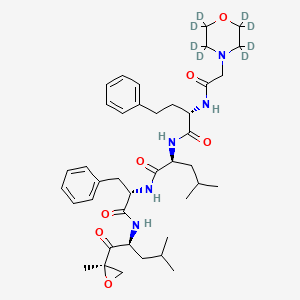

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-difluorobenzyl alcohol is represented by the InChI Code: 1S/C7H5ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

4-Chloro-3,5-difluorobenzyl alcohol is a solid at room temperature . It has a storage temperature of 2-8°C . The compound is clear and colorless .Aplicaciones Científicas De Investigación

Environmental Science Applications

In environmental science, the degradation and transformation of organic pollutants using enzymatic approaches have gained attention. The application of redox mediators to enhance the efficiency of pollutant degradation by enzymes such as laccases and peroxidases is a significant area of research. This method has shown potential in treating aromatic compounds present in industrial effluents, with several redox mediators identified for their effectiveness in this process (Husain & Husain, 2007). The enzyme-redox mediator system is expected to play a vital role in the remediation of a wide spectrum of aromatic compounds, enhancing environmental protection efforts.

Analytical and Organic Chemistry

The role of 4-Chloro-3,5-difluorobenzyl alcohol in analytical and organic chemistry is highlighted by its potential involvement in synthesis processes and as a component in the development of new materials or chemical analysis methods. For instance, the study of corrosion rates by electrochemical DC and AC methods incorporates a variety of compounds, including 4-Chloro-3,5-difluorobenzyl alcohol derivatives, to understand their effects on metal corrosion rates and the efficiency of inhibitors in different conditions (Lorenz & Mansfeld, 1981). Additionally, the synthesis of higher alcohols using modified catalysts and the exploration of tandem rearrangements and formation of cage compounds further illustrate the chemical versatility and applicability of such compounds in innovative synthetic routes (Slaa, Ommen, & Ross, 1992).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as dichlorobenzyl alcohol are known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .

Mode of Action

It’s known that benzylic alcohols can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.

Biochemical Pathways

Benzylic alcohols, in general, are known to participate in various reactions that can influence different biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at temperatures between 2-8°c . These properties may influence its bioavailability.

Result of Action

Reactions at the benzylic position can lead to various changes in the compound, which can subsequently influence its interaction with its targets and its overall effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3,5-difluorobenzyl alcohol. For instance, the compound is a solid at room temperature and should be stored at temperatures between 2-8°C for optimal stability . Other environmental factors such as pH, presence of other substances, and specific conditions within the body can also influence its action.

Propiedades

IUPAC Name |

(4-chloro-3,5-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXGVJVAIJGNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)